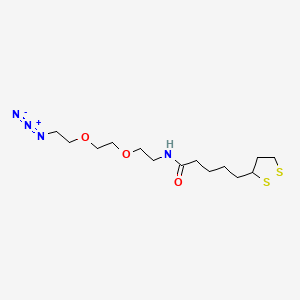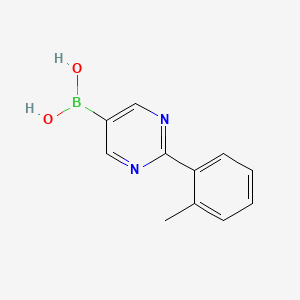
Diethyl 2,2,5,5-tetramethylhexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2,5,5-tetramethylhexanedioate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a diester derivative of hexanedioic acid, characterized by the presence of two ethyl ester groups and four methyl groups attached to the hexanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,5,5-tetramethylhexanedioate typically involves the esterification of 2,2,5,5-tetramethylhexanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2,5,5-tetramethylhexanedioic acid+2ethanolH2SO4diethyl 2,2,5,5-tetramethylhexanedioate+2water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Diethyl 2,2,5,5-tetramethylhexanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2,2,5,5-tetramethylhexanedioic acid and ethanol.
Reduction: 2,2,5,5-tetramethylhexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Diethyl 2,2,5,5-tetramethylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.
作用機序
The mechanism of action of diethyl 2,2,5,5-tetramethylhexanedioate in biochemical systems involves its hydrolysis by esterases to produce 2,2,5,5-tetramethylhexanedioic acid and ethanol. The ester bond is cleaved by the nucleophilic attack of water, facilitated by the enzyme’s active site. This reaction is crucial for its potential use in drug delivery systems, where controlled hydrolysis can release active pharmaceutical ingredients.
類似化合物との比較
Similar Compounds
Diethyl hexanedioate: Lacks the methyl groups, resulting in different physical and chemical properties.
Dimethyl 2,2,5,5-tetramethylhexanedioate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Diethyl 2,2-dimethylhexanedioate: Fewer methyl groups, leading to different steric and electronic effects.
Uniqueness
Diethyl 2,2,5,5-tetramethylhexanedioate is unique due to the presence of four methyl groups, which impart steric hindrance and influence its reactivity. This structural feature makes it a valuable compound for studying the effects of steric factors on ester hydrolysis and other chemical reactions.
特性
CAS番号 |
5238-36-8 |
|---|---|
分子式 |
C14H26O4 |
分子量 |
258.35 g/mol |
IUPAC名 |
diethyl 2,2,5,5-tetramethylhexanedioate |
InChI |
InChI=1S/C14H26O4/c1-7-17-11(15)13(3,4)9-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
InChIキー |
VATBUMYEQCVEBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)CCC(C)(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)


![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)



![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)


![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)
